5-Bromo-7-methoxy-2-nitro-1-benzofuran
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Overview
Description
5-Bromo-7-methoxy-2-nitrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This specific compound is characterized by the presence of bromine, methoxy, and nitro functional groups attached to the benzofuran core. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methoxy-2-nitrobenzofuran typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 5-bromo-2-hydroxy-3-methoxybenzaldehyde, followed by cyclization to form the benzofuran ring. The reaction conditions often include the use of strong acids like sulfuric acid or nitric acid for nitration, and bases like sodium hydroxide for cyclization .
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-7-methoxy-2-nitrobenzofuran may involve large-scale nitration and cyclization processes. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methoxy-2-nitrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is 5-bromo-7-methoxy-2-aminobenzofuran.
Substitution: Depending on the nucleophile, products can vary widely, including 5-substituted benzofuran derivatives.
Scientific Research Applications
5-Bromo-7-methoxy-2-nitrobenzofuran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-cancer and anti-microbial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Bromo-7-methoxy-2-nitrobenzofuran and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some benzofuran derivatives inhibit the activity of enzymes involved in cancer cell proliferation. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-nitrobenzofuran: Lacks the methoxy group, which can influence its biological activity and reactivity.
7-Methoxy-2-nitrobenzofuran:
5-Bromo-7-methoxybenzofuran: Lacks the nitro group, which is crucial for certain biological activities
Uniqueness
5-Bromo-7-methoxy-2-nitrobenzofuran is unique due to the combination of bromine, methoxy, and nitro groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
56897-51-9 |
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Molecular Formula |
C9H6BrNO4 |
Molecular Weight |
272.05 g/mol |
IUPAC Name |
5-bromo-7-methoxy-2-nitro-1-benzofuran |
InChI |
InChI=1S/C9H6BrNO4/c1-14-7-4-6(10)2-5-3-8(11(12)13)15-9(5)7/h2-4H,1H3 |
InChI Key |
MUTOKEBQSWWYGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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